(4-Benzyloxy-benzyl)-hydrazine
Overview
Description
(4-Benzyloxy-benzyl)-hydrazine is an organic compound characterized by the presence of a benzyloxy group attached to a benzyl-hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzyloxy-benzyl)-hydrazine typically involves the reaction of 4-benzyloxybenzaldehyde with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 4-Benzyloxybenzaldehyde.
Reagent: Hydrazine hydrate.
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above laboratory synthesis for scale-up. This would include:
- Using continuous flow reactors to improve reaction efficiency.
- Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (4-Benzyloxy-benzyl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazine moiety can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: (4-Benzyloxy-benzyl)-amine.
Substitution: Various substituted hydrazines depending on the electrophile used.
Chemistry:
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Anticancer Research: The compound has shown potential in the development of anticancer agents due to its ability to interfere with cellular processes.
Antimicrobial Agents: It is being explored for its antimicrobial properties.
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (4-Benzyloxy-benzyl)-hydrazine exerts its effects is largely dependent on its interaction with biological molecules. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This interaction can disrupt cellular function, making it a potential candidate for drug development.
Comparison with Similar Compounds
(4-Methoxy-benzyl)-hydrazine: Similar structure but with a methoxy group instead of a benzyloxy group.
(4-Hydroxy-benzyl)-hydrazine: Contains a hydroxy group, leading to different reactivity and applications.
Uniqueness: (4-Benzyloxy-benzyl)-hydrazine is unique due to the presence of the benzyloxy group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity is required.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)methylhydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-16-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-9,16H,10-11,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQPPNUPGCDRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602703 | |
Record name | {[4-(Benzyloxy)phenyl]methyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207233-86-1 | |
Record name | {[4-(Benzyloxy)phenyl]methyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.